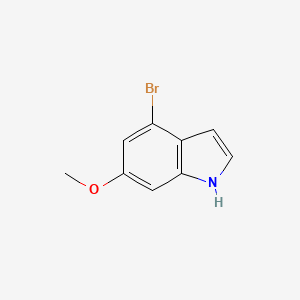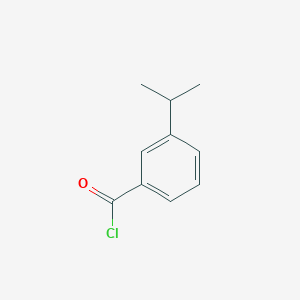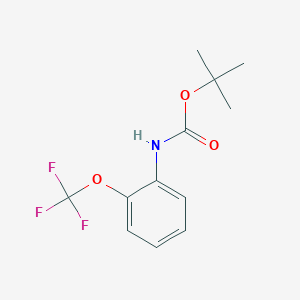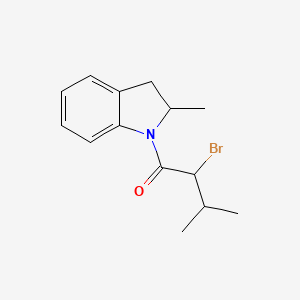
4-bromo-6-methoxy-1H-indole
Overview
Description
4-Bromo-6-methoxy-1H-indole is a compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 4-bromo-6-methoxy-1H-indole is 1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 . For a more detailed molecular structure analysis, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to produce impressive simulation visualizations .Physical And Chemical Properties Analysis
4-Bromo-6-methoxy-1H-indole is a solid substance with a molecular weight of 226.07 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.13 .Scientific Research Applications
Pharmaceutical Development
“4-bromo-6-methoxy-1H-indole” is used in pharmaceutical development. The indole nucleus is found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .
Treatment of Cancer Cells
Indole derivatives, such as “4-bromo-6-methoxy-1H-indole”, have been applied as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties .
Antimicrobial Applications
Indole derivatives have also been used in the treatment of microbes . Their diverse biological properties make them effective in combating various types of microbial infections .
Treatment of Various Disorders
Indole derivatives have attracted increasing attention in recent years for their potential in treating different types of disorders in the human body .
Organic Synthesis Studies
“4-bromo-6-methoxy-1H-indole” is used in the study of organic synthesis. The indole structure is a significant heterocyclic system that plays a main role in cell biology .
Inhibitor of GSK-3
4-Bromoindole, a related compound, is a potential inhibitor of GSK-3 . This suggests that “4-bromo-6-methoxy-1H-indole” may also have potential as a GSK-3 inhibitor.
Antiviral Applications
Indole derivatives possess various biological activities, including antiviral properties . They have been used in the development of antiviral agents .
Anti-inflammatory Applications
Indole derivatives also exhibit anti-inflammatory properties . This makes “4-bromo-6-methoxy-1H-indole” a potential candidate for the development of anti-inflammatory drugs .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that 4-bromo-6-methoxy-1H-indole may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-bromo-6-methoxy-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that 4-bromo-6-methoxy-1H-indole may have diverse molecular and cellular effects.
properties
IUPAC Name |
4-bromo-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJYKEPYJHPVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646111 | |
| Record name | 4-Bromo-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-methoxy-1H-indole | |
CAS RN |
393553-55-4 | |
| Record name | 4-Bromo-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)
